molecular formula C19H22N4O4S B2915437 ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173630-40-4

ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2915437
CAS No.: 1173630-40-4
M. Wt: 402.47
InChI Key: ICHTZMUEOVNSBE-VXPUYCOJSA-N
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Description

Ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a pyrazole moiety. Its structure includes:

  • A 2,3-dihydrobenzo[d]thiazole ring system substituted at position 3 with a 2-ethoxyethyl group.
  • An imino linkage at position 2, functionalized with a 1-methyl-1H-pyrazole-3-carbonyl group.
  • A carboxylate ester (ethyl ester) at position 6 of the benzothiazole ring.

Properties

IUPAC Name

ethyl 3-(2-ethoxyethyl)-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-4-26-11-10-23-15-7-6-13(18(25)27-5-2)12-16(15)28-19(23)20-17(24)14-8-9-22(3)21-14/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHTZMUEOVNSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S and has a molecular weight of approximately 398.45 g/mol. It features a benzo[d]thiazole core, which is known for various biological activities, along with a pyrazole moiety that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been documented to possess antibacterial and antifungal activities. A study highlighted that various pyrazole derivatives showed promising results against a range of pathogens, suggesting that this compound may also exhibit such properties through inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Properties

The anticancer potential of this compound may be attributed to its ability to induce apoptosis in cancer cells. Research on related pyrazole compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways critical for tumor growth .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed with related structures.
  • Antimicrobial Mechanisms : Disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to the compound :

  • In Vitro Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than those of standard NSAIDs, indicating strong anti-inflammatory potential .
  • Anticancer Activity Assessment : A study on Mannich bases derived from pyrazoles showed high cytotoxicity against murine cancer cells, demonstrating the potential for similar compounds to induce cell death in tumorigenic contexts .

Comparison with Similar Compounds

Compound A : 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl

  • Structural Differences : Lacks the benzo[d]thiazole core and pyrazole substituent.
  • Synthesis : Prepared via a one-pot method, emphasizing efficiency for generating simple thiazoles .
  • Biological Relevance : Used as a precursor for exploring biological activities in dihydrothiazoles.
Parameter Target Compound Compound A
Core Structure Benzo[d]thiazole 1,3-thiazole
Substituent at Position 2 Pyrazole-carbonyl imino Ethylimino
Synthesis Complexity High (multiple functionalizations) Moderate (one-pot)
Potential Applications Drug discovery (targeted) Broad screening

Pyrazole-Functionalized Derivatives

Compound B : 5-Amino-1-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile

  • Structural Differences: Replaces the thiazole core with a triazinone-thioacetyl group.
  • Functionality: The pyrazole is linked to a sulfur-containing triazinone, enhancing electrophilic reactivity .

Compound C : Ethyl 2-benzoyl-6-(4-chlorophenyl)-7-cyano-1H-imidazo-[1,2-b]pyrazole-3-carboxylate

  • Structural Differences : Features an imidazo-pyrazole hybrid system with a benzoyl group.
  • Synthesis: Utilizes CuCN·2LiCl catalysis for electrophilic substitution, differing from the target compound’s imino-based linkage .
Parameter Target Compound Compound B Compound C
Pyrazole Position 1-methyl at N1 3-methyl 1H-imidazo[1,2-b]
Key Functional Group Carbonyl imino Thioacetyl Benzoyl
Catalytic System Not specified None CuCN·2LiCl

Benzothiazole Esters

Compound D : [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 1,3-benzothiazole-6-carboxylate

  • Structural Differences: Substitutes the pyrazole-carbonyl imino with a pyrrol-3-yl-oxoethyl group.
  • Applications : Focuses on electronic properties due to the pyrrole’s conjugated system .

Compound E : 2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Structural Differences : Integrates a thiophene and pyrimidine-thiazolo system, increasing aromaticity and steric bulk .
Parameter Target Compound Compound D Compound E
Substituent at Position 2 Pyrazole-carbonyl imino Pyrrole-oxoethyl Dimethoxybenzylidene
Aromatic System Benzo[d]thiazole Benzo[d]thiazole Thiazolo-pyrimidine
Solubility Modifiers Ethoxyethyl Oxoethyl Methoxyethyl

Research Findings and Implications

  • Synthetic Challenges: The target compound’s multi-step synthesis (imino functionalization, pyrazole coupling) contrasts with simpler one-pot methods for derivatives like Compound A .
  • Bioactivity Potential: Pyrazole-thiazole hybrids (e.g., Compound C) show promise in kinase inhibition, suggesting the target compound could be optimized for similar pathways .
  • Electronic Properties : Compared to Compound D, the pyrazole group in the target may enhance π-π stacking interactions in receptor binding .

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